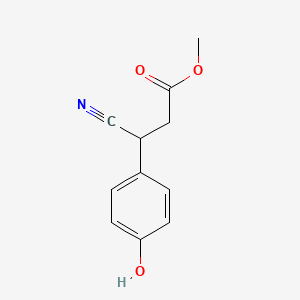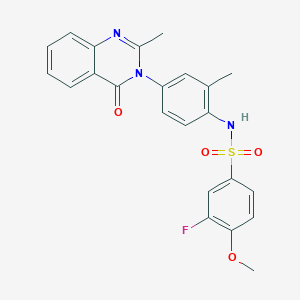
Dimethyl n-methylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl n-methylsulfamide is a chemical compound that belongs to the sulfonamide group . The general formula for sulfonamides is R−SO2NR’R", where each R is an organic group . The structure of the sulfonamide group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The molecular weight of Dimethyl n-methylsulfamide is 123.174 .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, RSO2Cl + R’2NH → RSO2NR’2 + HCl . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis
The molecular structure of sulfonamides has been studied at the molecular and supramolecular level using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .Chemical Reactions Analysis
Dimethyl sulfoxide (DMSO) has been shown to play multiple roles in chemical reactions . It can act as a reagent in some important organic reactions, such as the Vilsmeier–Haack reaction, which results in the formylation of aromatic, non-aromatic, and heteroaromatic compounds .Aplicaciones Científicas De Investigación
Agricultural Applications
Soil Fumigation and Pest Control : Dimethyl disulfide (DMDS) is utilized in agriculture as a soil fumigant, offering an alternative to methyl bromide for controlling soilborne pests and pathogens. Research demonstrates its effectiveness against plant parasitic nematodes, with negligible impact on beneficial soil microorganisms and abiotic factors such as total nitrogen (N), carbon (C), suggesting its potential for sustainable pest management practices (Dangi, Tirado-Corbalá, Cabrera, & Wang, 2014).
Biomedical Applications
Cellular Processes and Epigenetic Landscape : Dimethyl sulfoxide (DMSO) influences human cellular processes and the epigenetic landscape, impacting gene expression and DNA methylation profiles. This has implications for its use in cryopreservation and in vitro assays, highlighting the need for careful consideration of DMSO's biological effects in biomedical research (Verheijen et al., 2019).
Neuroprotection and Excitotoxicity : Studies have shown that DMSO can protect against excitotoxic death in hippocampal neurons by suppressing glutamate responses, suggesting potential therapeutic applications for neurodegenerative conditions (Lu & Mattson, 2001).
Environmental Science
Degradation and Environmental Impact : The degradation kinetics of DMDS in soil, including the influence of biochar amendments, have been studied, providing insights into the environmental fate of DMDS and its potential for remediating contaminated sites. This research is vital for understanding the ecological impact of DMDS and optimizing its use in environmental applications (Han et al., 2017).
Mecanismo De Acción
Target of Action
Dimethyl n-methylsulfamide, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, ion transport, and the synthesis of folic acid, which is essential for DNA production .
Mode of Action
Dimethyl n-methylsulfamide interacts with its targets by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This interaction inhibits the function of the targeted enzymes, leading to a disruption in the processes they regulate .
Biochemical Pathways
The action of Dimethyl n-methylsulfamide affects several biochemical pathways. By inhibiting anti-carbonic anhydrase, it can influence fluid and ion transport processes. Its inhibition of anti-dihydropteroate synthetase disrupts the synthesis of folic acid, affecting DNA production and cell division . These changes can have downstream effects on various physiological functions and disease states.
Pharmacokinetics
It’s known that the adme properties of a drug molecule, such as absorption, clearance, and volume of distribution, are strongly influenced by physicochemical parameters . Therefore, the ADME properties of Dimethyl n-methylsulfamide would likely depend on its specific physicochemical characteristics.
Action Environment
The action, efficacy, and stability of Dimethyl n-methylsulfamide could be influenced by various environmental factors. For instance, the compound’s action might be affected by the pH of the environment . Additionally, the presence of other substances in the environment could potentially interact with Dimethyl n-methylsulfamide, influencing its action and stability.
Direcciones Futuras
Future research on similar compounds like Dimethyl fumarate has focused on its use in various disease models, particularly targeting specific intracellular signal transduction cascades in cancer . Further studies are necessary to determine whether Dimethyl n-methylsulfamide has similar potential therapeutic roles.
Propiedades
IUPAC Name |
(dimethylsulfamoylamino)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-4-8(6,7)5(2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJVBHJVNBHTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl n-methylsulfamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B2703072.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B2703074.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2703078.png)
![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)



![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2703086.png)
![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)